3-[(1E)-1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-yl}-2-cyanoeth-1-en-1-yl]-1-(4-chlorophenyl)urea
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Overview
Description
3-[(1E)-1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-yl}-2-cyanoeth-1-en-1-yl]-1-(4-chlorophenyl)urea is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, a cyanoethenyl group, and a chlorophenylurea moiety
Preparation Methods
The synthesis of 3-[(1E)-1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-yl}-2-cyanoeth-1-en-1-yl]-1-(4-chlorophenyl)urea involves multiple steps, starting with the preparation of the pyridine ring with the desired substituents. The synthetic route typically includes:
Formation of the pyridine ring:
Hydrazine substitution: The next step involves the substitution of the pyridine ring with a methylhydrazine group.
Cyanoethenyl group addition: The cyanoethenyl group is then introduced through a reaction with an appropriate cyano compound.
Urea formation: Finally, the chlorophenylurea moiety is formed through a reaction with an isocyanate compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the reactions.
Chemical Reactions Analysis
3-[(1E)-1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-yl}-2-cyanoeth-1-en-1-yl]-1-(4-chlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous acids/bases, leading to the breakdown of the compound into smaller fragments.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[(1E)-1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-yl}-2-cyanoeth-1-en-1-yl]-1-(4-chlorophenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-[(1E)-1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-yl}-2-cyanoeth-1-en-1-yl]-1-(4-chlorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar compounds to 3-[(1E)-1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-yl}-2-cyanoeth-1-en-1-yl]-1-(4-chlorophenyl)urea include:
Fluopyram: A compound with a similar pyridine ring structure and trifluoromethyl group, used as a fungicide.
2-Chloro-5-(trifluoromethyl)pyridine: A simpler compound with a pyridine ring substituted with chlorine and trifluoromethyl groups.
The uniqueness of this compound lies in its complex structure and the combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[(E)-1-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-2-cyanoethenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2F3N6O/c1-28(15-13(19)8-10(9-24-15)17(20,21)22)27-14(6-7-23)26-16(29)25-12-4-2-11(18)3-5-12/h2-6,8-9,27H,1H3,(H2,25,26,29)/b14-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQDSRGVYWWZIM-MKMNVTDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=CC#N)NC(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N/C(=C/C#N)/NC(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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